molecular formula C15H23ClN4O2 B3227785 3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261233-30-0

3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227785
CAS No.: 1261233-30-0
M. Wt: 326.82 g/mol
InChI Key: GQMIPFLYXXVUBC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (hereafter referred to as the "target compound") is a piperidine-based small molecule featuring a tert-butyl carbamate protecting group and a substituted pyrimidine moiety. The compound is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural core combines a piperidine ring for conformational flexibility, a 2-chloro-pyrimidine group for electrophilic reactivity, and a methyl-amino linker that modulates steric and electronic properties. The tert-butyl ester enhances solubility and facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-5-6-11(10-20)19(4)12-7-8-17-13(16)18-12/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMIPFLYXXVUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118242
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-30-0
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1224600-41-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of 326.82 g/mol. The compound features a piperidine ring, a chloro-pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.

Inhibition of Protein Kinases

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against key protein kinases involved in cancer and other diseases. For instance, studies on related compounds have shown promising results against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Biological Target Activity IC50 (nM) Reference
GSK-3βInhibition360 - 480
KIT (mutant forms)InhibitionSubnanomolar
PDGFRA (mutant forms)InhibitionSubnanomolar

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents on the pyrimidine moiety can significantly affect the potency and selectivity of these compounds. For example, the introduction of different alkyl or acyl groups has been shown to enhance metabolic stability and biological activity .

Case Studies

  • GSK-3β Inhibitors : A series of amide-based derivatives were synthesized from initial compounds similar to 3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine derivatives. These modifications led to improved IC50 values and metabolic stability when tested in human liver microsomes .
  • Kinase Selectivity : The selectivity profile for kinase inhibition was evaluated using various assays, demonstrating that certain derivatives exhibited high selectivity for mutant forms of KIT and PDGFRA over other kinases, which is crucial for minimizing off-target effects in therapeutic applications .

Metabolic Stability

Metabolic stability is a critical factor in drug design. Compounds similar to 3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine derivatives have been shown to undergo rapid biotransformation in human liver microsomes, leading to a limited half-life. Strategies such as introducing amide bonds have been explored to mitigate this issue .

Comparison with Similar Compounds

a) tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate ()

  • Structural Difference: The pyrimidine ring has a 6-chloro and 2-methylsulfanyl (SCH₃) substituent instead of the target compound’s 2-chloro and methyl-amino groups.
  • Impact: The methylsulfanyl group increases lipophilicity (logP) and may enhance metabolic stability compared to the more polar methyl-amino linker.
  • Synthetic Note: Synthesized via nucleophilic aromatic substitution (SNAr), similar to the target compound, but with thiol-based reagents.

b) 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester ()

  • Structural Difference: A 4-chloro-5-methyl-pyrimidine group is linked via an ether (O-) bridge instead of a methyl-amino group.
  • Impact: The ether linkage reduces basicity compared to the secondary amine in the target compound.

c) 3-(5-Bromopyrimidin-2-yloxy)piperidine-1-carboxylic acid tert-butyl ester ()

  • Structural Difference : Bromine replaces chlorine at the pyrimidine 5-position, with an ether linkage.
  • Impact : Bromine’s larger atomic radius and higher molecular weight may alter steric interactions and electronic effects (e.g., stronger σ-hole interactions in halogen bonding). The bromo-substituted analog is often used in Suzuki-Miyaura cross-coupling reactions, unlike the chloro analog .

Modifications in the Linker Region

a) 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester ()

  • Structural Difference: A methylene (-CH₂-) spacer separates the piperidine and pyrimidine, with a primary amine instead of a methyl-amino group.

b) 3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester ()

  • Structural Difference: Combines a 6-chloro-2-methylsulfanyl-pyrimidine with a methyl-amino linker.
  • Impact: The dual chloro and methylsulfanyl substituents create a highly electrophilic pyrimidine core, favoring SNAr reactions. The methyl-amino group’s flexibility may improve binding kinetics compared to rigid ether-linked analogs .

Variations in the Piperidine Substituents

a) 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester ()

  • Structural Difference : A sulfanylmethyl (-CH₂-S-) group connects the pyrimidine to the piperidine at position 2 instead of position 3.
  • The thioether linkage is prone to oxidation but offers stronger van der Waals interactions .

b) 3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester ()

  • Structural Difference : A 4-methyl-pyrimidine replaces the 2-chloro-pyrimidine.
  • Impact: The methyl group at pyrimidine position 4 reduces electrophilicity, making the compound less reactive in SNAr reactions. However, it may improve selectivity for non-covalent targets (e.g., allosteric kinase inhibitors) .

Comparative Data Table

Compound Name Pyrimidine Substituents Linker Type Molecular Weight Key Properties/Applications Reference
3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylate tert-butyl 2-Cl, 4-(N-methyl) Methyl-amino 326.82 Kinase intermediate; SNAr reactivity
tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate 6-Cl, 2-SCH₃ Amino 358.88 High lipophilicity; metabolic studies
3-(4-Cl-5-Me-pyrimidin-2-yloxy)-piperidine-1-carboxylate tert-butyl 4-Cl, 5-Me, 2-O- Ether 341.82 Steric hindrance; reduced reactivity
4-[(6-Cl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylate tert-butyl 6-Cl, 4-NH-(CH₂)- Methylene-amine 326.82 Enhanced H-bonding; solubility
2-(4-Cl-6-Me-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate tert-butyl 4-Cl, 6-Me, 2-SCH₂- Thioether 357.91 Strong van der Waals interactions

Key Research Findings

  • Reactivity : Chloro-pyrimidine analogs (e.g., target compound, ) exhibit superior SNAr reactivity compared to bromo- or methyl-substituted derivatives, enabling efficient cross-coupling or displacement reactions .
  • Metabolic Stability : Methylsulfanyl-containing analogs () show longer half-lives in microsomal assays due to increased lipophilicity but require stabilization against oxidation .
  • Synthetic Accessibility: Ether-linked compounds () are synthesized in fewer steps but often require chromatographic purification, whereas amino-linked analogs (e.g., target compound) are obtained via one-pot reactions with higher yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

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